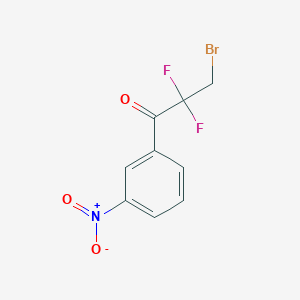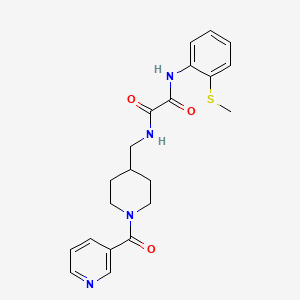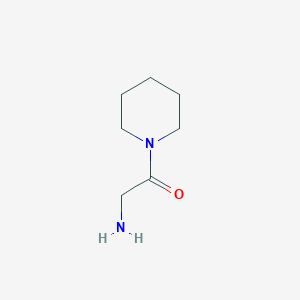
N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine” is an organic intermediate . It belongs to the pyridine-based ligand, and pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons. They can form stable complexes with various metals and are widely used in coordination chemistry .
Synthesis Analysis
The synthesis of “this compound” can be achieved in one step from 4,4’-linked pyridine amine and 1,4-dibromobenzene . Another synthesis method involves the condensation of 2-acetyl pyridine and 1,4-diaminobenzene .Molecular Structure Analysis
The crystal structure of “this compound” has been studied . The molecule has a monoclinic structure with space group P 2 1 / n (no. 14). The unit cell dimensions are a = 7.8951 (5) Å, b = 9.9303 (7) Å, c = 10.5446 (7) Å, β = 105.508 (7)°, and V = 796.61 (10) Å 3 .Chemical Reactions Analysis
“this compound” has been used as a catalyst in copper-based atom transfer radical polymerizations (ATRP) of methyl methacrylate (MMA) and styrene (S) . The apparent rate constant values of ATRP of MMA with CuCl/BPEBD catalyst system in toluene were found to be between 2.10 × 10 −5 and 9.83 × 10 −5 s −1 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been characterized by various spectroscopic techniques . The IR spectrum shows characteristic absorption bands, and the 1H-NMR spectrum provides information about the proton environment in the molecule .Scientific Research Applications
Crystal Packing and Molecular Interactions
The molecular structures of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations particularly between the n-pyridine rings and the bridging cyclohexane rings. The crystal packing in these compounds is primarily dominated by C–H⋯N pyridine interactions, which lead to various structural arrangements, such as linear chains and 3D networks, depending on the specific isomer. These interactions are crucial for understanding the solid-state behavior and potential applications in crystal engineering and design (Lai, Mohr, & Tiekink, 2006).
Luminescent Properties and Crystal Engineering
The chiral mononuclear and one-dimensional cadmium(II) complexes constructed by derivatives of N1,N4-bis(pyridinylmethyl)cyclohexane-1,2-diamine exhibit luminescent properties, suggesting potential applications as optical materials. The variation in structural isomerism significantly affects the luminescent behavior and the second-harmonic generation efficiency of these complexes, indicating their utility in the development of new materials for optical applications (Cheng et al., 2013).
Magnetic Properties and Structural Correlations
A series of end-on azido-bridged manganese(II) dinuclear compounds with multidentate pyridyl-imine ligands demonstrate interesting magneto-structural correlations. These complexes, which exhibit an S = 5 spin ground state, provide insights into the relationship between molecular structure and magnetic properties, offering potential applications in the field of molecular magnetism and spintronics (Karmakar et al., 2005).
Catalytic Activity and Thermal Stability
Schiff base ligands derived from 2-pyridinecarboxaldehyde and their metal complexes show significant catalytic activity towards oxidation reactions. These complexes not only demonstrate higher performance in certain reactions but also exhibit good thermal stability, making them suitable candidates for catalysis in high-temperature conditions (Bal & Bal, 2015).
Mechanism of Action
Mode of Action
It’s known that the compound forms a crystal structure with intermolecular hydrogen bonds, where n in the amide group acts as a donor and n atom in the pyridine ring acts as an acceptor .
Biochemical Pathways
The biochemical pathways affected by N1,N4-bis(pyridin-2-yl)cyclohexane-1,4-diamine are currently unknown
Result of Action
It’s known that the compound forms a crystal structure with intermolecular hydrogen bonds, which could potentially influence its interactions at the molecular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known to be a pyridine-based ligand . Pyridine ligands and their derivatives have the ability to donate sigma electrons and accept pi electrons, allowing them to form stable complexes with various metals . This makes them one of the most widely used chelating ligands in coordination chemistry .
Molecular Mechanism
Given its ability to form stable complexes with various metals , it may interact with biomolecules in a manner similar to other metal-chelating agents
Metabolic Pathways
Given its ability to form stable complexes with various metals , it may interact with enzymes or cofactors involved in metal-dependent metabolic pathways.
Properties
IUPAC Name |
1-N,4-N-dipyridin-2-ylcyclohexane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-3-11-17-15(5-1)19-13-7-9-14(10-8-13)20-16-6-2-4-12-18-16/h1-6,11-14H,7-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRMUGQQUUOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=CC=CC=N2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[1-(1H-1,3-benzimidazol-2-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2997153.png)
![3-cyclopropyl-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2997154.png)

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2997156.png)
![3-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2997158.png)
![(5'-chloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B2997160.png)
![2-cyclopropyl-5-ethyl-6-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2997162.png)

![N-([1,1'-biphenyl]-2-yl)-1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2997165.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2997168.png)
![1-[4-(2-Chloropropanoyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B2997170.png)

![tert-butyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997175.png)
